molecular formula C12H15N3OS B13375217 4-(2,4-dimethylphenyl)-2-methyl-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

4-(2,4-dimethylphenyl)-2-methyl-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B13375217
M. Wt: 249.33 g/mol
InChI Key: FGIHVNUUYFBTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-dimethylphenyl)-2-methyl-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound with a unique structure that includes a triazole ring, a dimethylphenyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenyl)-2-methyl-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenylhydrazine with carbon disulfide to form a hydrazinecarbothioamide intermediate. This intermediate is then cyclized with methyl isocyanate under controlled conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethylphenyl)-2-methyl-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,4-dimethylphenyl)-2-methyl-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenyl)-2-methyl-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethylphenyl)-(4-methylsulfanyl-phenyl)-methanone
  • 2,4-Dimethylphenyl isocyanate
  • N-(2,4-Dimethylphenyl)-N’-methylformamidine

Uniqueness

4-(2,4-dimethylphenyl)-2-methyl-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring and methylsulfanyl group are particularly noteworthy, as they contribute to its stability and potential interactions with biological targets .

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-2-methyl-5-methylsulfanyl-1,2,4-triazol-3-one

InChI

InChI=1S/C12H15N3OS/c1-8-5-6-10(9(2)7-8)15-11(17-4)13-14(3)12(15)16/h5-7H,1-4H3

InChI Key

FGIHVNUUYFBTCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN(C2=O)C)SC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.